molecular formula C13H16FNO4 B129763 [(Tert-butoxycarbonyl)amino](4-fluorophenyl)acetic acid CAS No. 142121-93-5

[(Tert-butoxycarbonyl)amino](4-fluorophenyl)acetic acid

Cat. No.: B129763
CAS No.: 142121-93-5
M. Wt: 269.27 g/mol
InChI Key: IEQBOUSLFRLKKX-UHFFFAOYSA-N
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Description

(Tert-butoxycarbonyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 4-fluorophenyl acetic acid moiety The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorophenyl acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Tert-butoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(Tert-butoxycarbonyl)aminoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during reactions, allowing for selective modifications at other sites within the molecule. Upon deprotection, the amino group can interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tert-butoxycarbonyl)aminoacetic acid is unique due to the presence of the 4-fluorophenyl group, which can impart distinct electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQBOUSLFRLKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619760
Record name [(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142121-93-5
Record name [(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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